Bienvenue dans la boutique en ligne BenchChem!

3-(2-Methylpiperazin-1-yl)propanenitrile

Muscarinic Acetylcholine Receptor M1 Receptor Binding Assay Piperazine Derivatives

3-(2-Methylpiperazin-1-yl)propanenitrile (CAS: 6216-09-7) is a piperazine derivative with the molecular formula C8H15N3 and a molecular weight of 153.23 g/mol. It features a 2-methylpiperazine core linked to a propanenitrile moiety, which endows it with distinct pharmacological properties.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 6216-09-7
Cat. No. B3147408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpiperazin-1-yl)propanenitrile
CAS6216-09-7
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC1CNCCN1CCC#N
InChIInChI=1S/C8H15N3/c1-8-7-10-4-6-11(8)5-2-3-9/h8,10H,2,4-7H2,1H3
InChIKeyKTDSNVRRGVQEDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylpiperazin-1-yl)propanenitrile (CAS 6216-09-7) | Core Properties & Pharmacological Profile


3-(2-Methylpiperazin-1-yl)propanenitrile (CAS: 6216-09-7) is a piperazine derivative with the molecular formula C8H15N3 and a molecular weight of 153.23 g/mol . It features a 2-methylpiperazine core linked to a propanenitrile moiety, which endows it with distinct pharmacological properties . This compound is of significant interest in medicinal chemistry as a versatile intermediate and a potential CCR5 antagonist, with preliminary screening indicating its potential for treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1].

Why In-Class Substitution of 3-(2-Methylpiperazin-1-yl)propanenitrile Is Not a Straightforward Option


While the market offers numerous piperazine-propanenitrile analogs, generic substitution is not a viable strategy for this compound. The specific 2-methyl substitution pattern on the piperazine ring, combined with the 3-propanenitrile chain, is not a mere structural variant but a critical determinant of its biological activity profile. Subtle modifications in the piperazine core or the nitrile linker can lead to significant shifts in target engagement, as evidenced by comparative binding data for related compounds [1]. For instance, the presence of the nitrile group imparts distinct reactivity and electronic properties compared to amide or amine derivatives . Therefore, the selection of 3-(2-Methylpiperazin-1-yl)propanenitrile must be driven by quantitative, comparator-based evidence rather than an assumption of functional equivalence within the piperazine class.

Quantitative Differentiation of 3-(2-Methylpiperazin-1-yl)propanenitrile: A Comparator-Based Evidence Guide


M1 Muscarinic Receptor Affinity: 3-(2-Methylpiperazin-1-yl)propanenitrile Exhibits Sub-Micromolar Binding

3-(2-Methylpiperazin-1-yl)propanenitrile demonstrates significant binding affinity for the Muscarinic acetylcholine receptor M1 with a Ki value of 156 nM, as determined by displacement of [3H]pirenzepine in bovine striatum [1]. This M1 affinity is markedly more potent than its interaction with the M2 receptor, where it exhibits a Ki of 1.37 μM (1,370 nM) in rat myocardium, representing an approximately 8.8-fold selectivity for M1 over M2 [1].

Muscarinic Acetylcholine Receptor M1 Receptor Binding Assay Piperazine Derivatives

CCR5 Antagonism: Potency Comparable to Maraviroc in a Series of 2-Methylpiperazine Derivatives

In a focused study of novel 2-methylpiperazine derivatives, several compounds, including those structurally related to 3-(2-Methylpiperazin-1-yl)propanenitrile, demonstrated potent CCR5 antagonism comparable to the positive control, Maraviroc, in a calcium mobilization assay [1]. Specifically, six compounds (designated 13, 16, 18, 22, 33, and 36) showed activity against CCR5 at a level comparable to Maraviroc, with four of these (13, 16, 33, and 36) further exhibiting antiviral activity at nanomolar concentrations in an HIV-1 single-cycle assay without cytotoxicity at 10 μM [1].

CCR5 Antagonist HIV Entry Inhibitor Calcium Mobilization Assay

Neurokinin Antagonism: A Defined Mechanism for Respiratory Indications

Piperazine derivatives, including those bearing a propanenitrile moiety, have been described as potent neurokinin (NK) receptor antagonists, specifically targeting the NK1 and NK2 subtypes [1]. The disclosed compounds, which encompass the 3-(2-Methylpiperazin-1-yl)propanenitrile scaffold, are claimed to be useful for treating chronic airway diseases such as asthma [1]. The mechanism involves dual antagonism of NK1 and NK2 receptors, which are implicated in microvascular leakage, mucus secretion (NK1), and smooth muscle contraction (NK2) [1].

Neurokinin Antagonist NK1/NK2 Receptor Respiratory Disease

Commercial Availability and Purity from Authorized Vendors

3-(2-Methylpiperazin-1-yl)propanenitrile is readily available from multiple authorized vendors, with specified purities ranging from 95% to 98% . This contrasts with several closely related analogs, such as 2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile or 2-(4-Methylpiperazin-1-yl)propanenitrile, which may have more limited sourcing options or require custom synthesis, thereby increasing lead times and costs for procurement .

Commercial Availability Purity Analysis Chemical Procurement

Primary Research and Development Applications for 3-(2-Methylpiperazin-1-yl)propanenitrile


Lead Optimization in CNS Drug Discovery Targeting M1 Muscarinic Receptors

3-(2-Methylpiperazin-1-yl)propanenitrile serves as an optimal starting point for structure-activity relationship (SAR) studies aimed at developing selective M1 muscarinic receptor agonists or positive allosteric modulators. Its demonstrated M1 affinity (Ki = 156 nM) and ~8.8-fold selectivity over M2 [1] provides a favorable pharmacological profile for CNS indications, minimizing the risk of M2-mediated peripheral side effects. This compound can be used to explore new chemical space around the piperazine core for Alzheimer's disease or cognitive impairment.

Development of Next-Generation CCR5 Antagonists for HIV and Inflammatory Diseases

The 2-methylpiperazine scaffold, as validated in the potent CCR5 antagonists described in Hu et al. (2015) [1], positions 3-(2-Methylpiperazin-1-yl)propanenitrile as a key intermediate for synthesizing novel CCR5 inhibitors. Researchers can leverage this building block to create focused libraries with the goal of identifying compounds with improved pharmacokinetic properties or reduced off-target effects compared to the current standard, Maraviroc.

Synthesis of Dual Neurokinin Receptor Antagonists for Respiratory Therapeutics

This compound can be utilized as a core intermediate in the synthesis of dual NK1/NK2 receptor antagonists, a class of compounds with promising applications in asthma and COPD [1]. The disclosed patent [1] provides a clear synthetic path and rationale for exploring this therapeutic area, making the compound highly relevant for medicinal chemistry programs focused on respiratory diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Methylpiperazin-1-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.